molecular formula C11H15N3O2S B12300355 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- CAS No. 80983-33-1

1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)-

Cat. No.: B12300355
CAS No.: 80983-33-1
M. Wt: 253.32 g/mol
InChI Key: BRNZIDBMIOLNAS-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- is a heterocyclic aromatic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by sulfonation and methylation reactions. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- involves its interaction with specific molecular targets and pathways. This compound can inhibit various enzymes and proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s sulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

CAS No.

80983-33-1

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

1-methyl-6-propylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C11H15N3O2S/c1-3-6-17(15,16)8-4-5-9-10(7-8)14(2)11(12)13-9/h4-5,7H,3,6H2,1-2H3,(H2,12,13)

InChI Key

BRNZIDBMIOLNAS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2C)N

Origin of Product

United States

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